molecular formula C14H11N3O B1348711 4-(Quinazolin-4-ylamino)phenol CAS No. 34923-98-3

4-(Quinazolin-4-ylamino)phenol

Cat. No.: B1348711
CAS No.: 34923-98-3
M. Wt: 237.26 g/mol
InChI Key: RWLYIYZYVWCDJW-UHFFFAOYSA-N
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Description

4-(Quinazolin-4-ylamino)phenol is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound has a quinazoline moiety attached to an amino group, which is further connected to a phenol group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(Quinazolin-4-ylamino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroquinazoline with 4-aminophenol under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

4-(Quinazolin-4-ylamino)phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Quinazolin-4-ylamino)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Quinazolin-4-ylamino)phenol involves its interaction with specific molecular targets and pathways. The quinazoline moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The phenol group can also contribute to the compound’s antioxidant properties by scavenging free radicals.

Comparison with Similar Compounds

4-(Quinazolin-4-ylamino)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the quinazoline moiety and the phenol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(quinazolin-4-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14/h1-9,18H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLYIYZYVWCDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351198
Record name 4-(Quinazolin-4-ylamino)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34923-98-3
Record name 4-(Quinazolin-4-ylamino)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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